Trichlormethine
Overview
Description
Preparation Methods
Trichlormethine can be synthesized by treating triethanolamine with thionyl chloride . The reaction involves the chlorination of triethanolamine, resulting in the formation of tris(2-chloroethyl)amine. The synthetic route is as follows:
- Triethanolamine is treated with thionyl chloride.
- The reaction mixture is heated to facilitate the chlorination process.
- The product, tris(2-chloroethyl)amine, is purified through distillation.
Chemical Reactions Analysis
Trichlormethine undergoes several types of chemical reactions, including:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms. Common reagents include sodium hydroxide and potassium hydroxide.
Oxidation Reactions: this compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of amines and other reduced products.
Scientific Research Applications
Trichlormethine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on cellular processes and its potential as a cytostatic agent.
Medicine: Used in the treatment of Hodgkin’s disease, leukemia, and other neoplastic diseases.
Industry: Employed in the production of various chemical products and as a chemical warfare agent.
Mechanism of Action
Trichlormethine exerts its effects through alkylation, where it forms covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication and transcription . This results in the disruption of cellular processes and ultimately cell death. The molecular targets include DNA and other cellular macromolecules involved in replication and transcription.
Comparison with Similar Compounds
Trichlormethine is similar to other nitrogen mustards, such as mechlorethamine and HN1 (2-chloro-N,N-bis(2-chloroethyl)ethanamine) . this compound is unique due to its higher vesicant properties and its specific applications in chemical warfare and cancer therapy. Other similar compounds include:
Mechlorethamine: Used in chemotherapy for Hodgkin’s disease.
HN1: Another nitrogen mustard with similar chemical properties but different applications.
Properties
IUPAC Name |
2-chloro-N,N-bis(2-chloroethyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl3N/c7-1-4-10(5-2-8)6-3-9/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAYLTPAFBGXAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl3N | |
Record name | TRIS(2-CHLOROETHYL)AMINE | |
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Related CAS |
6138-32-5 (monopicrate), 817-09-4 (hydrochloride) | |
Record name | Trichlormethine [INN:BAN] | |
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DSSTOX Substance ID |
DTXSID7048744 | |
Record name | 2-Chloro-N,N-bis(2-chloroethyl)ethanamine | |
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Molecular Weight |
204.5 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Tris(2-chloroethyl)amine is a liquid with faint odor of fish and soap, no odor when pure. Used as a delayed-action casualty military agent., Colorless to pale yellow, oily liquid with a faint butter almond odor; [ATSDR-MMG] | |
Record name | TRIS(2-CHLOROETHYL)AMINE | |
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Boiling Point |
493 °F at 760 mmHg (calculated, decomposes) (EPA, 1998), 144 °C @ 15 mm Hg, BP: 230-235 °C (decomposes) | |
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Flash Point |
High enough not to interfere with military use of the agent (EPA, 1998) | |
Record name | TRIS(2-CHLOROETHYL)AMINE | |
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Solubility |
The undiluted liq decomp on standing and forms polymeric quaternary ammonium salts which are insol in the free base, Miscible with dimethylformamide, carbon disulfide, carbon tetrachloride, many other organic solvents and oils, Sol in alcohol, ether, benzene, In water, 160 mg/liter @ 25 °C | |
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Density |
1.2347 (EPA, 1998) - Denser than water; will sink, 1.2347 @ 4 °C/25 °C | |
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Vapor Density |
7.1 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 7.1 (Air = 1) | |
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Vapor Pressure |
0.0109 mmHg at 77 °F (EPA, 1998), 0.01 [mmHg], 0.011 mm Hg @ 25 °C | |
Record name | TRIS(2-CHLOROETHYL)AMINE | |
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Record name | TRIS(2-CHLOROETHYL)AMINE | |
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Mechanism of Action |
... The chloroethylamines (or metabolites) react readily with important groups of proteins and nucleic acids. They transfer alkyl groups to essential cell constituents by combining with amino, sulfhydryl, carboxyl, and phosphate groups ... The alkylation of DNA and, more specifically, guanine, results in the formation of single strand breaks or interstrand crosslinks and, ultimately, in an inhibition of DNA synthesis. A marked decr of the RNA chain length in both nucleoplasm and nucleolus of some cells ... under the influence of nitrogen mustard has been proved. Lesions can be produced which affect base pairing during DNA replication and cause permanent genetic alterations or tumor initiation. /Chloroethylamines/, ...Tris(beta-chloroethyl)amine causes cross-links in membrane proteins and hemoglobin in human erythrocytes in vitro, and it also alkylates nucleic acids in vitro. | |
Record name | TRIS(2-CHLOROETHYL)AMINE | |
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Color/Form |
Mobile liquid, Pale yellow | |
CAS No. |
555-77-1 | |
Record name | TRIS(2-CHLOROETHYL)AMINE | |
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Record name | Tris(2-chloroethyl)amine | |
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Record name | Trichlormethine [INN:BAN] | |
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Record name | 2-Chloro-N,N-bis(2-chloroethyl)ethanamine | |
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Record name | TRICHLORMETHINE | |
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Record name | TRIS(2-CHLOROETHYL)AMINE | |
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Melting Point |
25 °F (EPA, 1998), -4 °C | |
Record name | TRIS(2-CHLOROETHYL)AMINE | |
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